An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6)
An In-depth Technical Guide to 5-Isopropyl-4-methoxy-2-methylbenzaldehyde (CAS No. 105337-42-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Isopropyl-4-methoxy-2-methylbenzaldehyde, registered under CAS number 105337-42-6, is a polysubstituted aromatic aldehyde.[1][2] Its molecular structure, featuring a benzaldehyde core with isopropyl, methoxy, and methyl substituents, makes it a compound of significant interest in various chemical and biological disciplines. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, spectroscopic data for characterization, and its current and potential applications, particularly as a versatile building block in organic synthesis and drug discovery. The substitution pattern is reminiscent of thymol, a well-known natural monoterpenoid, suggesting potential for this benzaldehyde as a scaffold in medicinal chemistry.
Chemical and Physical Properties
5-Isopropyl-4-methoxy-2-methylbenzaldehyde is typically available as a liquid.[2] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 105337-42-6 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | |
| IUPAC Name | 4-methoxy-5-isopropyl-2-methylbenzaldehyde | [1] |
| Appearance | Liquid | [2] |
| Purity | ≥ 95% (by NMR) | [2] |
| Storage Conditions | 0-8°C | [2] |
Synthesis and Mechanistic Considerations
The proposed starting material for this synthesis is 4-isopropyl-1-methoxy-2-methylbenzene. This precursor can be formylated using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
Reaction:
Step-by-Step Methodology:
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Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloromethyleniminium salt. Maintain the temperature below 10°C during the addition.
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Aromatic Substrate Addition: To the freshly prepared Vilsmeier reagent, add 4-isopropyl-1-methoxy-2-methylbenzene dropwise, ensuring the reaction temperature is maintained.
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Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium hydroxide, to hydrolyze the intermediate iminium salt to the desired aldehyde.
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Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality of Experimental Choices:
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The use of an electron-rich aromatic substrate, 4-isopropyl-1-methoxy-2-methylbenzene, is crucial as the Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The methoxy and alkyl groups activate the ring towards formylation.
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The reaction is performed under anhydrous conditions to prevent the premature decomposition of the Vilsmeier reagent and the phosphorus oxychloride.
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The dropwise addition and temperature control during the formation of the Vilsmeier reagent and the subsequent addition of the aromatic substrate are critical to manage the exothermic nature of the reaction and prevent side reactions.
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The aqueous work-up with neutralization is essential for the hydrolysis of the intermediate iminium salt to the final aldehyde product.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Structural Elucidation and Spectroscopic Analysis
While experimental spectra for 5-Isopropyl-4-methoxy-2-methylbenzaldehyde are not widely published, its structure can be confirmed using a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
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Aldehydic Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm.
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Aromatic Protons: Two singlets are anticipated for the two protons on the benzene ring.
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Methoxy Protons (-OCH₃): A singlet corresponding to the three methyl protons of the methoxy group should appear around δ 3.8-4.0 ppm.
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Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.
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Methyl Protons (-CH₃): A singlet for the protons of the methyl group attached to the aromatic ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
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Carbonyl Carbon (-CHO): A signal in the highly deshielded region, typically δ 190-200 ppm.
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Aromatic Carbons: Six distinct signals for the carbons of the benzene ring, with those attached to oxygen and the aldehyde group being the most downfield.
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Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.
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Isopropyl Carbons (-CH(CH₃)₂): Signals for the methine and methyl carbons.
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Methyl Carbon (-CH₃): A signal for the methyl carbon attached to the ring.
IR (Infrared) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, characteristic absorption band is expected around 1680-1700 cm⁻¹.
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C-H Stretch (Aldehyde): Two weak bands may be observed around 2720 and 2820 cm⁻¹.
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C-O Stretch (Aryl Ether): An absorption band in the region of 1200-1275 cm⁻¹.
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Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-H Stretches (Alkyl): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS):
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The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.25 g/mol ).
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Common fragmentation patterns would include the loss of the aldehyde group (-CHO), methyl groups (-CH₃), and potentially the isopropyl group.
Applications in Research and Drug Development
5-Isopropyl-4-methoxy-2-methylbenzaldehyde serves as a valuable intermediate in organic synthesis, with potential applications in several fields.
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Fragrance and Flavor Industry: Its aromatic nature makes it a candidate for use in the formulation of fragrances and as a flavoring agent.[1][2]
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Agrochemicals: As a substituted benzaldehyde, it can be a precursor for the synthesis of novel pesticides and herbicides.[2]
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Pharmaceuticals and Medicinal Chemistry: This compound is explored as an intermediate in the development of new drugs.[1][2] The structural similarity to thymol and its derivatives, which exhibit a wide range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties, makes this benzaldehyde an attractive starting point for the synthesis of new therapeutic agents. The aldehyde functional group is particularly useful as it can be readily converted into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, allowing for the generation of diverse chemical libraries for biological screening.
Safety and Handling
Based on available safety data for similar compounds, 5-Isopropyl-4-methoxy-2-methylbenzaldehyde should be handled with care in a well-ventilated area, preferably a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin, eyes, and respiratory tract. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Isopropyl-4-methoxy-2-methylbenzaldehyde is a valuable chemical intermediate with a range of potential applications. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established formylation methods. The structural features of this compound, particularly its relation to thymol, make it a promising scaffold for the development of new molecules with potential biological activity. Further research into its synthesis and applications is warranted to fully explore its potential in various scientific and industrial fields.
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